
4-(Difluormethyl)-1-fluorbenzol
Übersicht
Beschreibung
4-(Difluoromethyl)-1-fluorobenzene is an organic compound that belongs to the class of fluorinated aromatic compounds It is characterized by the presence of a difluoromethyl group (-CF2H) and a fluorine atom attached to a benzene ring
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
4-(Difluoromethyl)-1-fluorobenzene has been investigated for its potential as a bioisostere in drug design. The difluoromethyl group can mimic hydroxyl or thiol groups, which are crucial for biological activity. This property allows it to serve as a lead compound in developing pharmaceuticals targeting specific biological pathways.
Case Study: Enzyme Inhibition
Research has demonstrated that this compound can inhibit histone deacetylases (HDACs), leading to altered gene expression and chromatin structure. Such interactions are critical for developing cancer therapeutics targeting epigenetic modifications.
Organic Synthesis
The compound is utilized as a building block for synthesizing more complex fluorinated compounds. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and coupling reactions.
Synthesis Example
In one study, 4-(Difluoromethyl)-1-fluorobenzene was used to synthesize novel fluorinated heterocycles through direct C–H difluoromethylation, showcasing its utility in late-stage drug development .
Biochemical Research
The compound's ability to interact with enzymes such as cytochrome P450 makes it valuable in biochemical studies. It enhances lipophilicity and metabolic stability, which are critical for understanding drug metabolism and pharmacokinetics.
Impact on Cellular Pathways
Studies indicate that 4-(Difluoromethyl)-1-fluorobenzene modulates the MAPK/ERK signaling pathway, influencing cell proliferation and differentiation processes. This modulation can have therapeutic implications in cancer treatment.
Industrial Applications
In the industrial sector, 4-(Difluoromethyl)-1-fluorobenzene is employed in producing specialty chemicals with enhanced properties such as increased thermal stability and resistance to degradation. Its unique chemical properties make it suitable for applications requiring robust materials.
Wirkmechanismus
Target of Action
Similar compounds such as 4-difluoromethyl pyrazole derivatives have been studied for their interaction with cyclooxygenase-2 .
Mode of Action
It’s known that the difluoromethyl group can significantly influence a molecule’s reactivity and lipophilicity, which could affect its interaction with its targets .
Biochemical Pathways
The introduction of difluoromethyl groups has been observed to enhance the lipophilicity and metabolic stability of compounds, which are critical considerations in drug design .
Pharmacokinetics
Fluorine is known to augment the potency, selectivity, metabolic stability, and pharmacokinetics of drugs .
Result of Action
The difluoromethyl group can significantly influence a molecule’s reactivity and lipophilicity, potentially affecting its biological activity .
Action Environment
The action of 4-(Difluoromethyl)-1-fluorobenzene can be influenced by the reaction environment. For instance, the outcomes of reactions involving similar compounds, such as 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones, are restricted by the reaction environment .
Biochemische Analyse
Biochemical Properties
4-(Difluoromethyl)-1-fluorobenzene plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The presence of the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in medicinal chemistry. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the enzyme’s activity and the compound’s overall stability .
Cellular Effects
The effects of 4-(Difluoromethyl)-1-fluorobenzene on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 4-(Difluoromethyl)-1-fluorobenzene can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 4-(Difluoromethyl)-1-fluorobenzene exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For example, it has been found to inhibit the activity of histone deacetylases (HDACs), leading to changes in gene expression and chromatin structure. The binding interactions often involve the difluoromethyl group forming hydrogen bonds with key amino acid residues in the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Difluoromethyl)-1-fluorobenzene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard conditions, it can undergo degradation in the presence of certain enzymes or under extreme pH conditions. Long-term exposure to 4-(Difluoromethyl)-1-fluorobenzene has been associated with alterations in cellular metabolism and function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of 4-(Difluoromethyl)-1-fluorobenzene vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic stability and reduced oxidative stress. At high doses, it can lead to toxic or adverse effects, including liver toxicity and disruptions in metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above a certain concentration .
Metabolic Pathways
4-(Difluoromethyl)-1-fluorobenzene is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its conversion into various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, 4-(Difluoromethyl)-1-fluorobenzene can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(Difluoromethyl)-1-fluorobenzene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific tissues or cellular compartments. This localization can influence its activity and function, as well as its potential therapeutic applications .
Subcellular Localization
4-(Difluoromethyl)-1-fluorobenzene exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-1-fluorobenzene can be achieved through several methods. One common approach involves the difluoromethylation of fluorobenzene derivatives. This can be accomplished using difluoromethylation reagents such as difluoromethyl sulfone or difluoromethyl zinc bromide under appropriate reaction conditions. The reaction typically requires the presence of a catalyst, such as a transition metal complex, and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 4-(Difluoromethyl)-1-fluorobenzene may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and selectivity of the desired product. Additionally, purification steps such as distillation or chromatography are employed to obtain high-purity 4-(Difluoromethyl)-1-fluorobenzene suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-1-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form difluoromethylated benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the fluorine atoms with other nucleophiles.
Electrophilic Substitution: Reagents like bromine or chlorine can be used to introduce halogen atoms into the benzene ring.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the difluoromethyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of difluoromethylated benzene derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)-1-fluorobenzene: Contains a trifluoromethyl group (-CF3) instead of a difluoromethyl group.
4-(Difluoromethyl)-2-fluorobenzene: The position of the fluorine atom on the benzene ring is different.
4-(Difluoromethyl)-1-chlorobenzene: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
4-(Difluoromethyl)-1-fluorobenzene is unique due to the presence of both a difluoromethyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased metabolic stability and enhanced lipophilicity, making it valuable in various applications. The difluoromethyl group also serves as a bioisostere for hydroxyl and thiol groups, providing opportunities for the design of novel compounds with improved biological activity.
Biologische Aktivität
4-(Difluoromethyl)-1-fluorobenzene, a fluorinated aromatic compound, has garnered attention in medicinal chemistry due to its unique structural attributes and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and findings from recent research.
Chemical Structure and Properties
The molecular formula of 4-(Difluoromethyl)-1-fluorobenzene is . The presence of difluoromethyl () and fluorine substituents significantly influences its chemical reactivity, lipophilicity, and metabolic stability, which are critical factors in drug design.
Target Interactions
4-(Difluoromethyl)-1-fluorobenzene interacts with various biological targets, primarily enzymes involved in metabolic pathways. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics. The difluoromethyl group enhances the compound's ability to form hydrogen bonds and hydrophobic interactions with enzyme active sites.
Biochemical Pathways
The compound is implicated in several biochemical pathways:
- MAPK/ERK Signaling Pathway : It modulates this pathway, which is essential for cell proliferation and differentiation.
- Gene Expression : Alters the expression of genes related to oxidative stress responses, impacting cellular homeostasis.
Cellular Effects
Research indicates that 4-(Difluoromethyl)-1-fluorobenzene can influence various cell types by modulating cell signaling pathways. For instance, it has been reported to affect the activity of histone deacetylases (HDACs), leading to changes in gene expression and chromatin structure. This inhibition can result in significant biological outcomes, including altered cellular proliferation rates.
Pharmacological Applications
The compound is being explored for its potential applications in drug development:
- Enzyme Inhibitors : Investigated as a potential inhibitor of tyrosinase, an enzyme involved in melanin production. Kinetic studies have shown that derivatives of this compound can act as competitive inhibitors with low micromolar IC50 values .
- Drug Design : Its unique properties make it a valuable bioisostere for designing new pharmaceuticals that target specific biological pathways .
In Vitro Studies
Recent studies have highlighted the compound's effectiveness as an enzyme inhibitor. For example:
- Tyrosinase Inhibition : Compounds derived from 4-(Difluoromethyl)-1-fluorobenzene were tested against Agaricus bisporus tyrosinase, showing promising inhibitory effects with competitive binding modes confirmed through docking studies .
Comparative Analysis of Biological Activity
Compound | Target Enzyme | IC50 (µM) | Mechanism |
---|---|---|---|
4-(Difluoromethyl)-1-fluorobenzene | Tyrosinase | 20.5 | Competitive inhibition |
4-Fluorobenzylpiperazine | Tyrosinase | 15.0 | Competitive inhibition |
2-Chloro-4-(difluoromethyl)-1-fluorobenzene | Cyclooxygenase-2 | 25.0 | Non-competitive inhibition |
Scientific Research Applications
The applications of 4-(Difluoromethyl)-1-fluorobenzene extend beyond pharmacology:
Eigenschaften
IUPAC Name |
1-(difluoromethyl)-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTAAMDWKNWRSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377831 | |
Record name | 4-(Difluoromethyl)-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26132-51-4 | |
Record name | 4-(Difluoromethyl)-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.